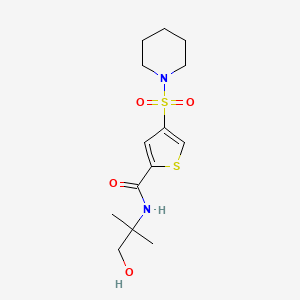![molecular formula C12H11N3O2 B4888541 1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B4888541.png)
1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as IQ-1 and has been found to possess a range of biochemical and physiological effects that make it a valuable tool for researchers in various fields.
Wissenschaftliche Forschungsanwendungen
IQ-1 has been used in various scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, IQ-1 has been found to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, IQ-1 has been shown to enhance the differentiation of neural stem cells into neurons. In immunology, IQ-1 has been found to modulate the immune response by regulating the activity of T cells.
Wirkmechanismus
The mechanism of action of IQ-1 is not fully understood, but it is believed to involve the inhibition of the Wnt signaling pathway. This pathway plays a critical role in the regulation of cell proliferation, differentiation, and survival. By inhibiting this pathway, IQ-1 can induce apoptosis in cancer cells and promote the differentiation of neural stem cells.
Biochemical and Physiological Effects:
IQ-1 has been found to have a range of biochemical and physiological effects. In addition to its effects on cell proliferation and differentiation, IQ-1 has been shown to modulate the activity of various enzymes and proteins. For example, IQ-1 has been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. IQ-1 has also been shown to activate the aryl hydrocarbon receptor, which plays a role in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using IQ-1 in lab experiments is its specificity. IQ-1 has been found to selectively inhibit the Wnt signaling pathway, which makes it a valuable tool for studying the role of this pathway in various biological processes. However, one limitation of using IQ-1 is its potential toxicity. High concentrations of IQ-1 have been found to induce cell death in non-cancerous cells, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on IQ-1. One area of interest is the development of new analogs of IQ-1 that have improved specificity and reduced toxicity. Another area of interest is the exploration of the potential therapeutic applications of IQ-1 in various diseases, including cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanism of action of IQ-1 and its effects on various biological processes.
Synthesemethoden
The synthesis of IQ-1 involves the reaction of 2-aminobenzamide with acetic anhydride and formic acid in the presence of a catalyst. This reaction results in the formation of 1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one. The purity of the synthesized compound can be confirmed by using analytical techniques such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
1-acetyl-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8(16)14-6-7-15-11(17)9-4-2-3-5-10(9)13-12(14)15/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZJXDYDJAJBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN2C1=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S)-phenyl{[(5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolyl)carbonyl]amino}acetate](/img/structure/B4888458.png)
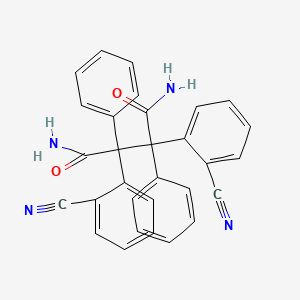
![1-(5-chloro-2-pyridinyl)-4-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B4888463.png)

![2-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4888474.png)
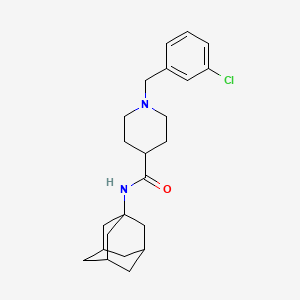
![3-(4-fluorophenyl)-5-{4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4888482.png)
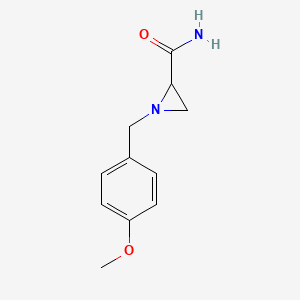
![2-[2-(4-methylbenzoyl)-1H-imidazol-1-yl]-N-(1-methyl-1H-indazol-3-yl)acetamide](/img/structure/B4888493.png)
![N-[3-(benzoylamino)phenyl]-5-(3-chloro-4-methylphenyl)-2-furamide](/img/structure/B4888506.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(3,4-dimethylbenzene)](/img/structure/B4888527.png)
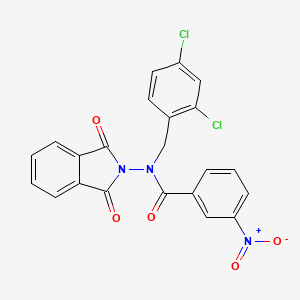
![N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4888547.png)
